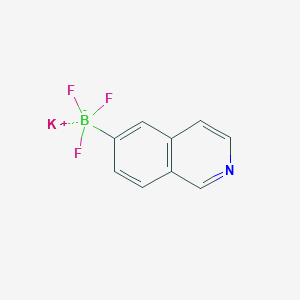

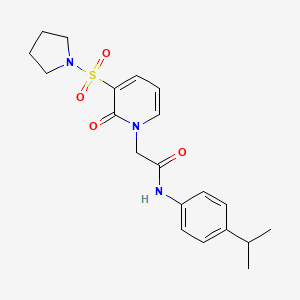

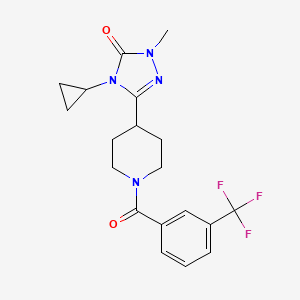

![molecular formula C9H8N6 B2879352 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine CAS No. 87633-57-6](/img/structure/B2879352.png)

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine

Übersicht

Beschreibung

The compound “2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are characterized by multidirectional biological activity and are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been extensively studied. The latest strategies for the synthesis of these privileged scaffolds involve the use of 3-amino-1,2,4-triazole . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is unique and complex. The coordination environment of the ZnII ion in the title polymer, showing 30% probability displacement ellipsoids . The 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole (tmb) ligand has four potential N-atom donors and can act in monodentate, chelating, bridging and tridentate coordination modes in the construction of complexes .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis

1,2,4-Triazoles are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Properties

One of the primary research applications of benzoimidazole derivatives, including compounds structurally related to "2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine," is in the synthesis of new molecules with antimicrobial and genotoxic properties. For instance, a study reported the synthesis of 1H-benzoimidazol-2-ylamine derivatives, which were investigated for their antimicrobial and genotoxic activities. These compounds were synthesized, and their crystal and molecular structures were analyzed, showing potential in antimicrobial applications (Benvenuti et al., 1997).

Antihypertensive Activity

Another area of application is the development of antihypertensive agents. A study synthesized new derivatives with potent hypertensive effects by modifying the benzoimidazole structure. These compounds were identified using various spectroscopic techniques and screened for their antihypertensive activity, showcasing the potential of benzoimidazole derivatives in treating hypertension (Sharma et al., 2010).

Corrosion Inhibition

Benzoimidazole derivatives have also been investigated for their corrosion inhibiting properties. A study synthesized benzothiazole derivatives to explore their effectiveness in protecting steel against corrosion in acidic environments. The compounds demonstrated high inhibition efficiency, suggesting their application in corrosion protection (Hu et al., 2016).

Molecular Docking and Antimicrobial Activity

Further research into benzimidazole derivatives includes their synthesis and evaluation for antimicrobial activity against various bacterial strains. The study also involved in silico target prediction and docking to identify potential bacterial target receptors, illustrating the use of these compounds in developing new antimicrobial agents (Bassyouni et al., 2012).

Coordination Chemistry and Supramolecular Structures

Research extends into the coordination chemistry of bis(NHC) ligands with benzimidazole derivatives, leading to the synthesis of novel complexes with potential applications in materials science and catalysis (Schick et al., 2014). Additionally, the self-assembly of supramolecular architectures based on unsymmetrical N-heterocyclic ligands, including benzimidazole derivatives, highlights their role in the development of new material structures (Chu et al., 2011).

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been studied for various purposes, such as generating d and f metal coordination complexes .

Mode of Action

It’s known that this class of compounds can undergo nucleophilic attack on isocyanates and copper promoted intramolecular n–n oxidative coupling .

Biochemical Pathways

Compounds with a 1,2,4-triazole core have been shown to exhibit significant antibacterial activity , suggesting they may interact with biochemical pathways relevant to bacterial growth and survival.

Result of Action

Compounds with a 1,2,4-triazole core have been shown to exhibit significant antibacterial activity , suggesting they may have a bacteriostatic or bactericidal effect.

Safety and Hazards

Zukünftige Richtungen

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-8-11-5-12-15(8)9-13-6-3-1-2-4-7(6)14-9/h1-5H,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGAIPSUNFKDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C(=NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)

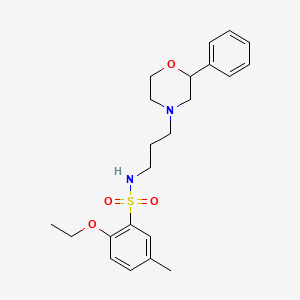

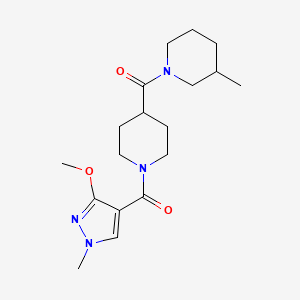

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)

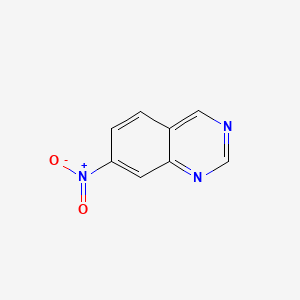

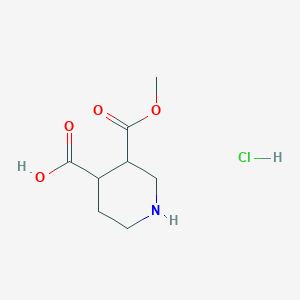

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)

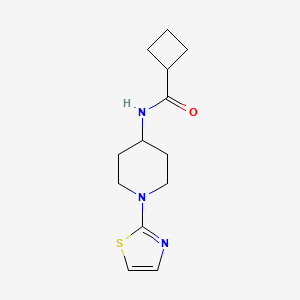

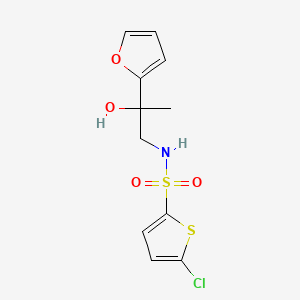

![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)